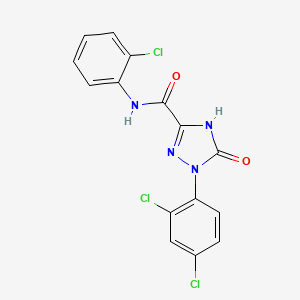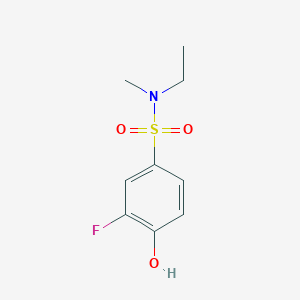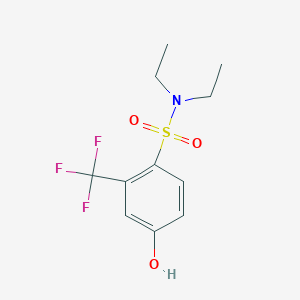
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a trifluoromethyl group, and a diethylsulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The hydroxyl group can be introduced through a nitration reaction followed by reduction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide. The sulfonamide group is usually introduced through a reaction with chlorosulfonic acid followed by treatment with diethylamine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Removal of the trifluoromethyl group, resulting in simpler derivatives.
Substitution: Introduction of nitro, chloro, or other substituents on the benzene ring.
科学的研究の応用
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound's lipophilicity, aiding in cell membrane penetration. The sulfonamide group may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
N,N-Diethyl-4-hydroxybenzenesulfonamide: Lacks the trifluoromethyl group.
N,N-Diethyl-2-trifluoromethylbenzenesulfonamide: Lacks the hydroxyl group.
4-Hydroxy-2-trifluoromethylbenzenesulfonamide: Lacks the diethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C11H14F3NO3S |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
N,N-diethyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14F3NO3S/c1-3-15(4-2)19(17,18)10-6-5-8(16)7-9(10)11(12,13)14/h5-7,16H,3-4H2,1-2H3 |
InChIキー |
FNRJVARHZNADIB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


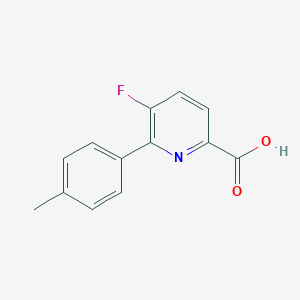

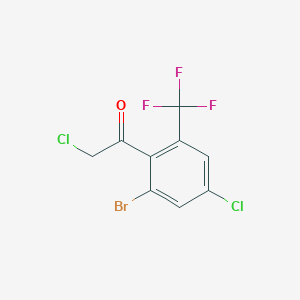
![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)

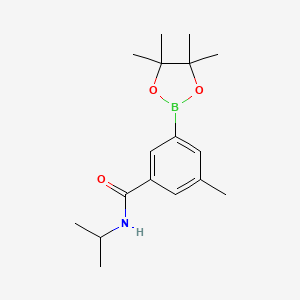
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
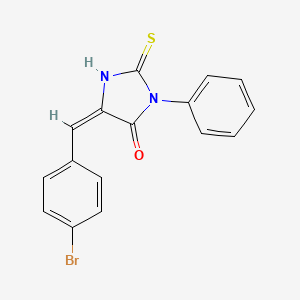
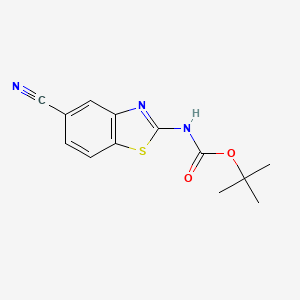
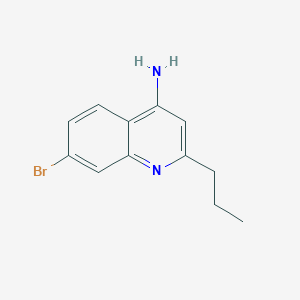
![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)

